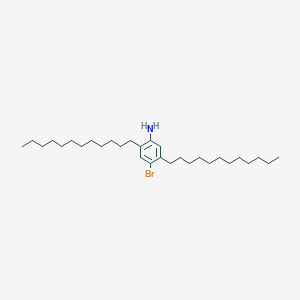
4-Bromo-2,5-didodecylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,5-didodecylaniline is an organic compound that belongs to the class of brominated anilines This compound is characterized by the presence of a bromine atom at the 4-position and two dodecyl (C12H25) chains at the 2 and 5 positions on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-didodecylaniline typically involves the bromination of 2,5-didodecylaniline. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) is used as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,5-didodecylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 2,5-didodecylaniline.
Substitution: Formation of substituted anilines with various functional groups.
Scientific Research Applications
4-Bromo-2,5-didodecylaniline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-didodecylaniline involves its interaction with specific molecular targets and pathways. The bromine atom and dodecyl chains contribute to its lipophilicity, allowing it to interact with lipid membranes and proteins. The compound may exert its effects by disrupting membrane integrity, inhibiting enzyme activity, or modulating signal transduction pathways. Further research is needed to elucidate the precise molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethylaniline: Similar structure but with methyl groups instead of dodecyl chains.
4-Bromo-2,5-dimethoxyphenethylamine: Contains methoxy groups and a phenethylamine backbone.
4-Bromo-2,5-difluorobenzoic acid: Contains fluorine atoms and a carboxylic acid group.
Uniqueness
4-Bromo-2,5-didodecylaniline is unique due to the presence of long dodecyl chains, which impart distinct physicochemical properties such as increased hydrophobicity and potential for self-assembly into micelles or other nanostructures. These properties make it suitable for applications in materials science and nanotechnology.
Properties
CAS No. |
144122-01-0 |
|---|---|
Molecular Formula |
C30H54BrN |
Molecular Weight |
508.7 g/mol |
IUPAC Name |
4-bromo-2,5-didodecylaniline |
InChI |
InChI=1S/C30H54BrN/c1-3-5-7-9-11-13-15-17-19-21-23-27-26-30(32)28(25-29(27)31)24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24,32H2,1-2H3 |
InChI Key |
CWTUYOQFSPNOIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1Br)CCCCCCCCCCCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















